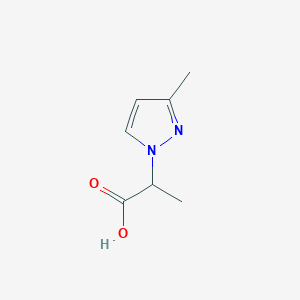

2-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Description

BenchChem offers high-quality 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-4-9(8-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITJIAJNAOGEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic Acid

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also insights into the underlying chemical principles and practical considerations for a successful synthesis.

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties[1]. Specifically, 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a chiral center adjacent to a substituted pyrazole ring, is of significant interest for creating molecules with specific stereochemical requirements for optimal target engagement.

This document outlines a reliable and widely applicable two-step synthetic route commencing with the N-alkylation of 3-methylpyrazole followed by the hydrolysis of the resulting ester. This approach is favored for its straightforward execution, generally good yields, and the ready availability of starting materials.

Synthetic Strategy Overview

The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is efficiently achieved through a two-step sequence:

-

N-Alkylation: Reaction of 3-methylpyrazole with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) in the presence of a suitable base to form ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.

-

Hydrolysis: Saponification of the ethyl ester intermediate using a strong base, followed by acidification to yield the desired carboxylic acid.

This strategy offers a high degree of control and is amenable to scale-up for laboratory and potential pilot-plant production.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3-Methylpyrazole | 82.10 | 1453-58-3 | |

| Ethyl 2-bromopropanoate | 181.03 | 535-11-5 | Lachrymator, handle with care |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Anhydrous |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous |

| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Pellets or solution |

| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | Concentrated or 2M solution |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | For extraction |

| Brine (saturated NaCl solution) | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | For drying |

Step 1: Synthesis of Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

-

To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-methylpyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per gram of 3-methylpyrazole).

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The use of a slight excess of base ensures complete deprotonation of the pyrazole.

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add ethyl 2-bromopropanoate (1.1 - 1.2 eq) dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature below 40 °C using a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic Acid

-

Dissolve the crude ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate from the previous step in a mixture of ethanol and water (e.g., a 1:1 ratio).

-

Add sodium hydroxide (2.0 - 3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting ester is no longer present.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 2M hydrochloric acid. A precipitate should form.

-

If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product oils out, extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid.

Mechanistic Insights and Rationale

N-Alkylation

The N-alkylation of pyrazoles is a classic example of a nucleophilic substitution reaction. In this case, the pyrazole nitrogen acts as the nucleophile. The regioselectivity of the alkylation of unsymmetrical pyrazoles like 3-methylpyrazole can be influenced by both steric and electronic factors. Generally, alkylation occurs at the less sterically hindered nitrogen atom. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrazole anion. Potassium carbonate is a suitable base as it is strong enough to deprotonate the pyrazole N-H but mild enough to avoid significant side reactions.

Ester Hydrolysis

The hydrolysis of the ethyl ester to the carboxylic acid is a saponification reaction. This is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt. In the final workup step, acidification with a strong acid like HCl protonates the carboxylate to yield the desired carboxylic acid.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Considerations

-

Regioisomers in N-Alkylation: While alkylation of 3-methylpyrazole is expected to predominantly occur at the N1 position due to steric hindrance from the methyl group, the formation of the N2-alkylated isomer is possible. The ratio of these isomers can be influenced by the reaction conditions. Careful analysis of the crude product by NMR spectroscopy is recommended to determine the isomeric ratio. Chromatographic purification may be necessary to isolate the desired N1-isomer.

-

Incomplete Hydrolysis: If TLC analysis indicates the presence of starting ester after the recommended reaction time, additional base and/or a longer reflux time may be required.

-

Product Isolation: The final product, being a carboxylic acid, may be an oil or a solid. If it is an oil, extraction is the preferred method of isolation. If it is a solid, ensure it is thoroughly washed with cold water to remove any inorganic salts.

Characterization

The identity and purity of the synthesized 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess isomeric purity.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Melting Point: For solid products, to assess purity.

Conclusion

The described two-step synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid provides a robust and efficient method for obtaining this valuable chemical intermediate. By understanding the underlying chemical principles and paying attention to the critical experimental parameters, researchers can successfully synthesize this compound in good yield and purity, paving the way for its application in the development of novel pharmaceuticals.

References

-

Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2020). Angewandte Chemie International Edition. [Link]

-

Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (2020). Angewandte Chemie International Edition. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). European Journal of Medicinal Chemistry. [Link]

-

Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. (2023). Technical Disclosure Commons. [Link]

- Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.

- Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides.

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). Molecules. [Link]

- Salt of (r)-3-(4-(7h-pyrrolo [2,3-d]pyrimidin-4-yl)-lh-pyrazol-l-yl)-3-cyclopentylpropanenitrile with benzenesulfonic acid.

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) -3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. (2012). Synthetic Communications. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

Synthesis of New 4-Substituted-3-alkoxy-2-butenoic Acid Esters and Pyrazole-3-one Derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2019). Molecules. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2018). Molecules. [Link]

-

Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. (2014). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. ResearchGate. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2019). Molecules. [Link]

- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. ResearchGate. [Link]

-

Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2021). Beilstein Journal of Organic Chemistry. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(3-methyl-1H-pyrazol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive methodological and predictive framework for the spectroscopic analysis of the novel heterocyclic compound, 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, recognized for their wide-ranging biological activities.[1][2] The precise structural elucidation of new chemical entities within this class is a critical prerequisite for understanding structure-activity relationships and advancing drug discovery programs.

This document serves as a technical resource, outlining the expected outcomes and detailed experimental workflows for the primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As no complete, published dataset currently exists for this specific isomer, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. It is designed to empower researchers to confidently acquire, interpret, and validate the empirical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. A combination of ¹H and ¹³C NMR provides an unambiguous fingerprint of the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts (δ) for 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid are predicted based on the electronic environment of each nucleus. The pyrazole ring, the carboxylic acid moiety, and the chiral center on the propanoic acid chain each contribute distinct and predictable signals.

Table 1: Predicted ¹H NMR Data for 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Correlations |

|---|---|---|---|

| -COOH | 10.0 – 13.0 | Broad Singlet (br s) | Disappears upon D₂O exchange[3] |

| Pyrazole H-5 | ~7.4 – 7.6 | Doublet (d) | Coupled to H-4 |

| Pyrazole H-4 | ~6.0 – 6.2 | Doublet (d) | Coupled to H-5 |

| Propanoic acid α-CH | ~4.8 – 5.1 | Quartet (q) | Coupled to propanoic β-CH₃ |

| Pyrazole -CH₃ | ~2.2 – 2.4 | Singlet (s) | No adjacent protons |

| Propanoic acid β-CH₃ | ~1.6 – 1.8 | Doublet (d) | Coupled to propanoic α-CH |

Table 2: Predicted ¹³C NMR Data for 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic acid C=O | 170 – 180[3] |

| Pyrazole C-3 | ~148 – 152 |

| Pyrazole C-5 | ~138 – 142 |

| Pyrazole C-4 | ~105 – 108 |

| Propanoic acid α-CH | ~55 – 60 |

| Propanoic acid β-CH₃ | ~15 – 20 |

| Pyrazole -CH₃ | ~11 – 14 |

Experimental Protocol and Rationale

The choice of experimental parameters is critical for obtaining high-quality, interpretable NMR spectra, especially for molecules containing exchangeable protons like carboxylic acids.

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent.

-

Causality: DMSO-d₆ is the recommended solvent. Unlike CDCl₃ or MeOD, it is aprotic and forms strong hydrogen bonds with the carboxylic acid proton, slowing its exchange rate and increasing the likelihood of observing a well-defined -COOH signal.[4] In protic solvents, this signal can broaden significantly or disappear entirely due to rapid deuterium exchange.[4][5]

-

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Rationale: Key parameters include a spectral width of 0-15 ppm, a 30-45° pulse angle to avoid saturation, and a relaxation delay of 1-2 seconds.[6] Typically, 16 to 32 scans are sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition: Acquire the spectrum using the same instrument.

-

Rationale: A wider spectral width (0-200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2-5 seconds) are necessary to achieve adequate sensitivity.[6]

-

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The structure of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid contains several IR-active functional groups that will give rise to distinct, identifiable peaks in the spectrum.

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 – 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 – 1725 | Sharp, Strong |

| Alkyl C-H | C-H stretch | 2850 – 2960 | Medium |

| Pyrazole Ring | C=N, C=C stretch | 1450 – 1600 | Medium-Variable |

| Carboxylic Acid | C-O stretch | 1210 – 1320 | Strong |

-

Expert Insight: The most telling feature of a carboxylic acid in an IR spectrum is the exceptionally broad O-H stretching band that spans from 2500 to 3300 cm⁻¹.[7] This breadth is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. This band will typically overlap the sharper C-H stretching peaks.[7]

Experimental Protocol and Rationale

Modern IR analysis is straightforward and requires minimal sample.

Protocol for IR Data Acquisition (ATR Method):

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium). This step is crucial as it subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions from the final sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹.

-

Causality: The ATR method is preferred for its simplicity and speed, eliminating the need for preparing KBr pellets.[6] It relies on the principle of total internal reflection, where the IR beam penetrates a small distance into the sample, providing a high-quality spectrum of the neat solid.

-

IR Analysis Workflow

Caption: Workflow for functional group confirmation via IR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a compound, offering definitive proof of its identity.

Predicted Ionization and Fragmentation

The molecular formula for 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is C₈H₁₂N₂O₂, corresponding to a monoisotopic mass of 168.0899 Da.

-

Ionization Rationale: Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that imparts minimal energy to the molecule, ensuring that the primary species observed is the intact molecule, typically as a protonated adduct [M+H]⁺ (m/z 169.0972) in positive ion mode or a deprotonated species [M-H]⁻ (m/z 167.0828) in negative ion mode. This is ideal for polar, non-volatile molecules like carboxylic acids.[8][9]

Table 4: Predicted Key Ions in High-Resolution Mass Spectrometry (HRMS)

| Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) | Interpretation |

|---|---|---|---|

| [M+H]⁺ / [M-H]⁻ | 169.0972 | 167.0828 | Molecular Ion (Protonated/Deprotonated) |

| [M+Na]⁺ | 191.0791 | - | Sodium Adduct |

| [M-COOH]⁺ | 124.0866 | - | Loss of Carboxyl Radical |

| [C₄H₅N₂]⁺ | 81.0498 | - | Pyrazole Methyl Fragment |

Experimental Protocol and Rationale

High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.

Protocol for HRMS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a trace amount (0.1%) of formic acid.

-

Causality: The acid promotes protonation of the analyte, leading to a strong [M+H]⁺ signal in positive ion mode ESI.

-

-

Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the full scan mass spectrum using a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Rationale: These analyzers provide high mass accuracy (<5 ppm), which allows for the confident determination of the elemental formula by comparing the experimentally measured mass to the theoretical mass.

-

-

Data Analysis: Process the spectrum to identify the exact mass of the molecular ion and compare it with the theoretical value for C₈H₁₂N₂O₂.

Mass Spectrometry Analysis Workflow

Caption: Workflow for molecular formula confirmation via HRMS.

References

-

PubChem. 2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid. [Link]

-

SpectraBase. N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide - Optional[1H NMR] - Spectrum. [Link]

-

Hyma Synthesis Pvt. Ltd. Product List. [Link]

-

Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]

-

PubMed Central (PMC). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ACS Publications. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link]

-

PubMed Central (PMC). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

Reddit. Why am I not seeing the -COOH peak of this dye when I take NMR?. [Link]

-

PubMed. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link]

-

ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]

-

MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

ResearchGate. H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]

-

ResearchGate. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]

-

ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. [Link]

-

University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

ResearchGate. Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

PubChem. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. [Link]

-

ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. [Link]

-

Doc Brown's Chemistry. Mass spectrum of propanoic acid. [Link]

-

PubMed Central (PMC). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]

-

PubChem. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. [Link]

-

NIST WebBook. Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester. [Link]

-

PubChemLite. 2-methyl-3-(1h-pyrazol-1-yl)propanoic acid. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Central Role of Kinases and the Rise of the Pyrazole Scaffold

An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-Based Kinase Inhibitors

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, proliferation, differentiation, and metabolism.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[2] This simple modification acts as a molecular switch, altering the protein's conformation and function, thereby propagating cellular signals.[2] Given their central role, it is unsurprising that aberrant kinase activity, due to overexpression or mutation, is a major driver of numerous diseases, most notably cancer.[3][4] This has established the human kinome as one of the most critical classes of drug targets in modern medicine.[5]

Within the vast landscape of small molecule kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold."[3][5][6] This designation stems from its remarkable versatility, synthetic accessibility, and its inherent ability to form key, stabilizing interactions within the ATP-binding pocket of a wide range of kinases.[7] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, a testament to the scaffold's clinical significance.[7] These include well-known therapeutics such as Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor).[7]

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core mechanisms by which these pyrazole-based compounds exert their inhibitory effects. We will dissect their binding modes, explore the experimental methodologies used to validate their action, and provide field-proven insights into the causality behind key experimental choices.

Part 1: The Core Mechanism - Interaction with the Kinase ATP-Binding Site

The vast majority of pyrazole-based inhibitors function by competing with the cell's natural substrate, adenosine triphosphate (ATP), for binding within the kinase domain. The pyrazole scaffold is exceptionally well-suited for this role, often serving as a bioisosteric replacement for the adenine ring of ATP.[7]

The Pyrazole Core as a Hinge-Binder

The foundational interaction for many pyrazole inhibitors occurs at the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This region provides a critical anchoring point for the adenine ring of ATP through a series of hydrogen bonds. The pyrazole scaffold, particularly the 3-aminopyrazole moiety, expertly mimics this interaction.[5] It typically forms one to three crucial hydrogen bonds with the backbone amides and carbonyls of the hinge residues, providing a robust anchor for the inhibitor and a strong basis for its potency.[5]

Caption: Pyrazole inhibitor binding within the kinase ATP pocket.

Classification of Binding Modes: Type I vs. Type II Inhibition

The conformation of the kinase activation loop, particularly the "DFG motif" (Asp-Phe-Gly), dictates the type of inhibitor that can bind. Pyrazole-based inhibitors have been successfully developed to target both active and inactive kinase conformations.

-

Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "DFG-in" state.[7] In this state, the aspartate residue points into the ATP-binding site, ready to coordinate magnesium ions for catalysis.[7] Type I inhibitors are purely competitive with ATP. Many clinically successful pyrazole drugs, such as Ruxolitinib and Gandotinib, are Type I inhibitors.[7]

-

Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation. Here, the phenylalanine residue of the DFG motif flips into the ATP-binding site, revealing an adjacent hydrophobic pocket.[7] Type II inhibitors exploit this extra pocket, often achieving greater selectivity compared to Type I inhibitors, as the inactive conformation can be more structurally diverse among different kinases.

The choice to pursue a Type I versus a Type II inhibitor is a critical strategic decision in drug design. Type I inhibitors target the more conserved active state, which can sometimes lead to off-target effects. Type II inhibitors can offer superior selectivity but may be more challenging to design due to the conformational flexibility required.

The Role of Substituents in Potency and Selectivity

While the pyrazole core provides the essential anchor, the substituents attached to the ring are critical for defining the inhibitor's potency and selectivity profile.[7] Medicinal chemists systematically modify these positions to:

-

Engage Hydrophobic Pockets: Appending aryl or alkyl groups allows the inhibitor to form favorable van der Waals interactions with hydrophobic pockets within the ATP site, such as the region under the P-loop.[7]

-

Interact with Key Residues: Specific functional groups can be added to form additional hydrogen bonds or ionic interactions with residues like the "gatekeeper" residue or Asp112, as seen in certain p38 inhibitors.[8][9]

-

Tune Physicochemical Properties: Modifications are essential for optimizing drug-like properties such as solubility, cell permeability, and metabolic stability.[7]

Part 2: Case Studies - FDA-Approved Pyrazole-Based Kinase Inhibitors

The therapeutic success of this scaffold is best illustrated by examining specific approved drugs. These examples highlight how the core principles of pyrazole-based inhibition are applied to achieve clinical efficacy.

| Drug Name | Primary Target(s) | FDA-Approved Indication(s) | Inhibition Type |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Atopic Dermatitis[7] | Type I |

| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer (NSCLC) | Type I |

| Encorafenib | BRAF (V600E) | Melanoma, Colorectal Cancer | Type I |

| Erdafitinib | FGFR1-4 | Urothelial Carcinoma | Type I |

| Asciminib | ABL1 | Chronic Myeloid Leukemia (CML) | Allosteric (Type IV) |

| Avapritinib | KIT, PDGFRA | Gastrointestinal Stromal Tumor (GIST), Systemic Mastocytosis | Type I |

This table summarizes a selection of FDA-approved pyrazole-based inhibitors to illustrate the breadth of targets and indications. Data sourced from multiple reviews.[7]

In-Depth Look: Ruxolitinib Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2.[7] Docking studies confirm it is a Type I inhibitor that binds to the active DFG-in state of JAK1.[7] Its pyrrolo[2,3-d]pyrimidine scaffold, linked to the pyrazole ring, is crucial for its interaction. The pyrazole moiety itself provides a key hydrogen bond with the hinge region, anchoring the molecule effectively.[7] This inhibition of the JAK-STAT pathway is highly effective in treating myeloproliferative neoplasms.

| Inhibitor | Target Kinase | IC₅₀ (nM) |

| Ruxolitinib | JAK1 | ~3 |

| Ruxolitinib | JAK2 | ~3 |

| Ruxolitinib | JAK3 | ~430 |

| Ravoxertinib | ERK1 | 6.1 |

| Ravoxertinib | ERK2 | 3.1 |

IC₅₀ values illustrate the potency and selectivity of representative pyrazole-based inhibitors. Data sourced from a 2023 review.[7]

Part 3: Experimental Validation - A Self-Validating Methodological Approach

Establishing the precise mechanism of action requires a multi-faceted experimental approach. The process follows a logical progression from initial biochemical characterization to validation in a complex cellular environment and finally to high-resolution structural analysis.

Caption: A logical workflow for validating the mechanism of action.

Biochemical Assays: Quantifying Inhibitory Potency

The first step is to determine if a compound inhibits the target kinase in a purified, cell-free system.[10] This approach provides clean, quantitative data on potency (e.g., IC₅₀) and selectivity.

Causality Behind Assay Choice: Luminescence-based assays, such as ADP-Glo™, are often chosen for high-throughput screening due to their sensitivity, broad applicability to different kinases, and non-radioactive format.[4][11] They work by measuring the amount of ADP produced in the kinase reaction; lower ADP levels in the presence of an inhibitor indicate successful target inhibition.[11] This is a direct measure of the enzyme's catalytic activity.

Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

-

Reagent Preparation:

-

Prepare a buffer solution containing Tris-HCl, MgCl₂, BSA, and DTT at optimal pH (typically 7.5).

-

Dilute the purified, active kinase enzyme to the desired concentration (e.g., 1-5 ng/µL) in the reaction buffer.

-

Prepare the specific peptide substrate for the kinase and ATP at a concentration near its Km value.

-

Serially dilute the pyrazole-based test compound in DMSO, then in reaction buffer to create a range of concentrations for IC₅₀ determination.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the test compound dilution (or DMSO vehicle control).

-

Add 10 µL of the enzyme/substrate mixture to each well to initiate the reaction.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Measure the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

-

Data Analysis:

-

Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for no-enzyme wells).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

-

Cell-Based Assays: Confirming Efficacy in a Physiological Context

A compound that is potent in a biochemical assay may fail in a cellular environment due to poor permeability, rapid metabolism, or efflux.[12] Therefore, cell-based assays are a critical, self-validating step to confirm that the inhibitor can reach its target and exert its effect in a living system.[12][13]

Causality Behind Assay Choice: A target engagement assay like NanoBRET™ is superior to indirect downstream assays (e.g., Western blotting for a phosphorylated substrate) for confirming the mechanism.[12] It directly measures the binding of the inhibitor to the target kinase inside the cell, providing unambiguous evidence of target engagement and avoiding the ambiguity of downstream signaling events, which can be affected by other pathways.[13]

Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)

-

Cell Preparation:

-

Select a relevant human cell line (e.g., a cancer cell line known to be driven by the target kinase).

-

Co-transfect the cells with two plasmids: one encoding the target kinase fused to a NanoLuc® luciferase and another encoding a fluorescent tracer that binds to the same kinase.

-

Plate the transfected cells in a 96-well culture plate and allow them to adhere and express the fusion proteins overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the pyrazole-based test compound. Include a vehicle-only (DMSO) control.

-

Incubate for a period (e.g., 2 hours) to allow the compound to enter the cells and reach equilibrium with the target.

-

-

BRET Measurement:

-

Add the NanoBRET™ substrate (furimazine) to the wells. The luciferase will emit bright blue light.

-

If the fluorescent tracer is bound to the kinase, the energy from the luciferase will be transferred to it via Bioluminescence Resonance Energy Transfer (BRET), causing the tracer to emit red light.

-

The test compound will compete with the tracer for binding to the kinase. High concentrations of an effective inhibitor will displace the tracer, leading to a decrease in the BRET signal.

-

Measure both the donor (luciferase) and acceptor (tracer) emission wavelengths using a specialized plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio against the inhibitor concentration to generate a dose-response curve and determine the cellular IC₅₀ value, reflecting the concentration required to displace 50% of the tracer from the target kinase.

-

Structural Biology: Visualizing the Binding Interaction

The gold standard for confirming the mechanism of action is to determine the high-resolution three-dimensional structure of the inhibitor bound to its target kinase.[14] X-ray crystallography provides definitive proof of the binding mode, revealing the precise orientation of the inhibitor and the specific atomic interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.[8][15]

Causality Behind This Choice: While biochemical and cellular assays provide quantitative data on what the inhibitor does, crystallography explains how it does it. This structural information is invaluable for rational drug design, allowing scientists to understand the structure-activity relationship (SAR) and design next-generation inhibitors with improved potency and selectivity.[14][16] For example, a crystal structure can confirm whether an inhibitor is Type I or Type II and reveal subtle conformational changes induced upon binding.[8]

Experimental Protocol: Co-crystallization and X-ray Structure Determination

-

Protein Production and Purification:

-

Express the kinase domain of the target protein in a suitable system (e.g., E. coli or insect cells).

-

Purify the protein to >95% homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

-

Complex Formation and Crystallization:

-

Incubate the purified kinase with a molar excess of the pyrazole inhibitor to ensure saturation of the binding site.

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic screening to find conditions that yield diffraction-quality crystals of the kinase-inhibitor complex. This is often the most challenging, trial-and-error step.

-

-

X-ray Diffraction Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using molecular replacement, using a known structure of a similar kinase as a search model.

-

Build a model of the kinase-inhibitor complex into the resulting electron density map.

-

Refine the model against the experimental data to obtain a final, high-resolution structure that provides precise atomic coordinates. This final structure will clearly show the inhibitor's binding pose and all its interactions with the protein.[14]

-

Conclusion

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, valued for its ability to anchor compounds within the ATP-binding site through key hydrogen bonding interactions with the hinge region. The mechanism of action for these inhibitors, which are predominantly ATP-competitive, is fine-tuned through strategic modifications to the core, enabling the targeting of both active (Type I) and inactive (Type II) kinase conformations with high potency and increasing selectivity. A rigorous, multi-step validation process—beginning with quantitative biochemical assays, progressing to physiologically relevant cell-based target engagement studies, and culminating in high-resolution structural elucidation—is essential for definitively characterizing this mechanism. This comprehensive understanding is paramount for the rational design of the next generation of pyrazole-based therapeutics to combat a wide range of human diseases.

References

-

Oprea, T. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Cetin, C. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

-

Cetin, C. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

-

INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]

-

Oprea, T. I., et al. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI. [Link]

-

Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

-

BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. [Link]

-

Bantscheff, M., et al. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

-

Oprea, T. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

-

Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

-

Brown, F. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

-

Gomaa, H. A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

-

Gomaa, H. A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

-

Brown, F. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. [Link]

-

Britton, R., et al. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI. [Link]

-

Gomaa, H. A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Sawyer, J. S., et al. (2003). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. [Link]

-

Al-Hussain, S. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

-

Britton, R., et al. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Goldstein, D. M., et al. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. PubMed. [Link]

-

Anderson, M., et al. (2007). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. inits.at [inits.at]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Introduction: The Privileged Status of Chiral Pyrazoles in Modern Drug Discovery

An In-depth Technical Guide to the Enantioselective Synthesis of Chiral Pyrazole Derivatives

The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry.[1][2] Its remarkable versatility and capacity for diverse chemical modifications have cemented its role as an indispensable building block in the development of novel therapeutics.[1] A significant number of FDA-approved drugs incorporate the pyrazole core, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Notable examples like Celecoxib, a potent COX-2 inhibitor, underscore the translational success of this heterocyclic system.[4]

As the principles of stereochemistry have become central to drug design, the focus has shifted towards the synthesis of enantiomerically pure chiral pyrazole derivatives. The spatial arrangement of substituents can dramatically influence a molecule's interaction with its biological target, affecting efficacy, selectivity, and safety. Consequently, the development of robust and efficient methods for enantioselective synthesis is a critical endeavor for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core strategies in the enantioselective synthesis of chiral pyrazoles. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, grounding mechanistic claims in authoritative literature and providing detailed, field-proven protocols.

Pillar 1: Organocatalytic Strategies - The Power of Asymmetric Non-Metal Catalysis

Organocatalysis has emerged as a dominant and versatile platform for the asymmetric synthesis of chiral pyrazoles. These methods avoid often toxic and expensive heavy metals and provide access to a broad range of enantiomerically enriched products. A key substrate in many of these transformations is the pyrazolin-5-one, a highly adaptable synthon with multiple reactive sites.[4][5][6]

Bifunctional Thiourea Catalysis: Activating Nucleophile and Electrophile

Quinine-derived bifunctional thiourea catalysts are particularly effective in promoting reactions involving pyrazolones. These catalysts possess both a Lewis basic site (e.g., the quinuclidine nitrogen) and a hydrogen-bond donating thiourea moiety. This dual activation mode allows the catalyst to simultaneously activate both the nucleophilic pyrazolone and the electrophilic reaction partner, facilitating highly stereocontrolled bond formation.

A prime example is the enantioselective Michael addition of pyrazolones to various electrophiles, such as nitroolefins or isatin-derived ketimines, to construct chiral pyrazoles, often bearing a highly congested quaternary stereocenter.[7][8][9] The thiourea group activates the electrophile via hydrogen bonding, while the tertiary amine activates the pyrazolone through deprotonation, leading to a highly organized, chiral transition state.

Caption: General mechanism for bifunctional thiourea catalysis.

Table 1: Representative Organocatalytic Michael Additions to Nitroolefins

| Catalyst (mol%) | Pyrazolone Substituent (R1) | Nitroolefin Substituent (R2) | Yield (%) | dr | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Takemoto Catalyst (2.0) | Phenyl | Phenyl | 83 | 83:17 | 91 | [4] |

| Quinine-Thiourea (10) | Methyl | 4-Cl-Phenyl | 95 | >95:5 | 96 | [9] |

| Squaramide (10) | Phenyl | 2-Naphthyl | 98 | >20:1 | 94 |[10] |

Pillar 2: Metal-Catalyzed Transformations - Precision and Reactivity

Transition metal catalysis offers a complementary and powerful approach for constructing chiral pyrazole derivatives. Catalytic systems based on copper, nickel, palladium, and rhodium enable unique transformations that are often inaccessible through other means.[11][12]

Copper-Catalyzed Asymmetric Reactions

Chiral copper complexes have proven effective in catalyzing a variety of enantioselective reactions. For instance, the [3+2] cycloaddition of propargylic acetates and hydrazines, facilitated by a chiral copper catalyst, provides a direct route to 2-pyrazolines.[13] More recently, copper-catalyzed hydroamination has been developed for the addition of pyrazoles to strained alkenes like cyclopropenes. This method provides chiral N-cyclopropyl pyrazoles with high regio-, diastereo-, and enantiocontrol, proceeding through a unique five-centered aminocupration mechanism.[14]

Nickel-Catalyzed Synthesis of Axially Chiral Pyrazoles

A frontier in chiral synthesis is the construction of atropisomers—stereoisomers arising from restricted rotation around a single bond. Axially chiral biaryls are increasingly important in drug discovery and as chiral ligands.[15][16] A groundbreaking strategy for synthesizing C-C and C-N axially chiral pyrazoles involves a chiral N,N'-dioxide/Nickel(II) complex.[15][17][18] This system catalyzes an asymmetric [3+2] 1,3-dipolar cycloaddition to form a centrally chiral dihydropyrazole intermediate. Subsequent oxidation of this intermediate transfers the point chirality to axial chirality in the final aromatic pyrazole product.[15][16]

Caption: Workflow for Ni-catalyzed central-to-axial chirality transfer.

Pillar 3: Asymmetric [3+2] Cycloadditions - A Fundamental Approach

The 1,3-dipolar cycloaddition is one of the most fundamental and powerful methods for constructing the pyrazoline and pyrazole core. Rendering this reaction enantioselective has been a major focus of research. Early work by Kanemasa and Kanai demonstrated the first catalytic enantioselective synthesis of 2-pyrazolines using a chiral Lewis acid to catalyze the cycloaddition of diazomethane precursors with dipolarophiles.[13] Subsequent developments have expanded the scope to include various diazo compounds and acceptors, utilizing catalysts based on magnesium, titanium, and boron.[13][19] The stereochemical outcome is often rationalized by a transition state model where the chiral Lewis acid coordinates the dipolarophile, creating a chiral environment that directs the face-selective attack of the 1,3-dipole.[19]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with expected outcomes based on published, peer-reviewed literature.

Protocol 1: Organocatalytic Enantioselective Synthesis of a Pyrazole with a Quaternary Stereocenter[7]

This protocol describes the quinine-derived thiourea-catalyzed addition of a pyrazolone to an isatin-derived ketimine, followed by in-situ acetylation.

-

Reaction Setup: To a flame-dried vial under an inert atmosphere (N2 or Ar), add the isatin-derived ketimine (0.1 mmol, 1.0 equiv.), 1,3-dimethyl-5-pyrazolone (0.12 mmol, 1.2 equiv.), and the quinine-derived thiourea catalyst (0.01 mmol, 10 mol%).

-

Solvent and Temperature: Add anhydrous toluene (1.0 mL) and cool the reaction mixture to -20 °C.

-

Reaction Monitoring: Stir the mixture at -20 °C for the time specified in the literature (typically 24-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

In-situ Acetylation: Upon completion, add triethylamine (Et3N) (0.3 mmol, 3.0 equiv.) and acetic anhydride (Ac2O) (0.2 mmol, 2.0 equiv.) directly to the reaction mixture at -20 °C.

-

Workup: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous NaHCO3 solution and extract with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

-

Expected Outcome: The corresponding acetylated pyrazole product is typically obtained in high yield (>90%) and excellent enantioselectivity (>95% ee).[7]

Protocol 2: Ni-Catalyzed Asymmetric [3+2] Cycloaddition for Axially Chiral Pyrazoles[15]

This protocol outlines the synthesis of an axially chiral pyrazole via cycloaddition/oxidation.

-

Catalyst Preparation: In a glovebox, add the chiral N,N'-dioxide ligand (0.022 mmol, 11 mol%) and Ni(OTf)2 (0.02 mmol, 10 mol%) to a flame-dried Schlenk tube. Add anhydrous dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 1 hour.

-

Reaction Assembly: To the pre-formed catalyst solution, add the α,β-unsaturated enone (0.2 mmol, 1.0 equiv.), hydrazonoyl chloride (0.24 mmol, 1.2 equiv.), and 4Å molecular sieves (~100 mg).

-

Reaction Conditions: Stir the reaction mixture at 30 °C for 24 hours.

-

Oxidation Step: Cool the mixture to 0 °C and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.3 mmol, 1.5 equiv.). Stir at room temperature for an additional 3 hours.

-

Workup and Purification: Filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate and purify the resulting residue by preparative thin-layer chromatography (prep-TLC) or flash column chromatography.

-

Expected Outcome: The axially chiral pyrazole products are typically formed in good to high yields (60-90%) and good enantioselectivities (80-95% ee).[15]

Conclusion and Future Outlook

The enantioselective synthesis of chiral pyrazole derivatives has witnessed remarkable progress, driven largely by innovations in organocatalysis and transition-metal catalysis. The ability to construct complex, multi-stereocenter and even axially chiral pyrazoles with high precision is empowering medicinal chemists to explore new chemical space.[10][15] Future efforts will likely focus on the development of even more efficient and sustainable catalytic systems, the expansion of reaction scope to include more challenging substrates, and the application of these methods to the synthesis of biologically active molecules and next-generation therapeutics. The continued synergy between synthetic methodology development and drug discovery will undoubtedly solidify the pyrazole's status as a truly privileged scaffold.

References

-

Vila, C., et al. (2016). Organocatalytic Enantioselective Synthesis of Pyrazoles Bearing a Quaternary Stereocenter. Chemistry – An Asian Journal. Available at: [Link]

-

D'Erasmo, M. P., et al. (2018). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. Nature Communications. Available at: [Link]

-

Chauhan, P., et al. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. Available at: [Link]

-

Chauhan, P., et al. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available at: [Link]

-

Albrecht, Ł., et al. (2012). Organocatalytic One-Pot Asymmetric Synthesis of 4H,5H-Pyrano[2,3-c]pyrazoles. Organic Letters. Available at: [Link]

-

Vila, C., et al. (2016). Organocatalytic Enantioselective Synthesis of Pyrazoles Bearing a Quaternary Stereocenter. Chemistry – An Asian Journal. Available at: [Link]

-

He, J., et al. (2024). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. Available at: [Link]

-

Bao, X., et al. (2022). Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

-

He, J., et al. (2024). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. Available at: [Link]

-

Chauhan, P., et al. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Semantic Scholar. Available at: [Link]

-

Enders, D., et al. (2015). Asymmetric Synthesis of Pyrazoles and Pyrazolones Employing the Reactivity of Pyrazolin-5-one Derivatives. ResearchGate. Available at: [Link]

-

Maruoka, K. (2009). Catalytic Enantioselective Synthesis of 2-Pyrazolines. Synfacts. Available at: [Link]

-

Smith, A. M. R., et al. (2018). One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines. Angewandte Chemie International Edition. Available at: [Link]

-

Bao, X., et al. (2022). Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. ResearchGate. Available at: [Link]

-

Engle, K. M., et al. (2019). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Journal of the American Chemical Society. Available at: [Link]

-

Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

-

He, J., et al. (2024). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. Available at: [Link]

-

He, J., et al. (2024). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

ResearchGate. (Date not available). Representative chiral drugs bearing the pyrazole structure. Available at: [Link]

-

Wang, J., et al. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Available at: [Link]

-

Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

D'yakonov, V. A., et al. (2022). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]

-

D'yakonov, V. A., et al. (2022). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic and Biomolecular Chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 5. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Sci-Hub. Organocatalytic Enantioselective Synthesis of Pyrazoles Bearing a Quaternary Stereocenter / Chemistry – An Asian Journal, 2016 [sci-hub.st]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles [ouci.dntb.gov.ua]

- 13. Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06841J [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] While not abundant in nature, its synthetic accessibility and versatile chemical properties have cemented its status as a "privileged scaffold."[3][4] This designation stems from its ability to serve as a foundational structure for a multitude of drugs across diverse therapeutic areas.[1] The pyrazole core can act as a bioisostere for other aromatic rings, enhancing crucial drug properties like lipophilicity and solubility, and its unique electronic distribution allows for precise interactions with a wide array of biological targets.[4] This guide provides a comprehensive review of key pyrazole-containing pharmaceuticals, delving into their synthesis, mechanisms of action, and the structure-activity relationships that govern their therapeutic efficacy.

Core Synthetic Strategies: Building the Pyrazole Ring

The construction of the pyrazole nucleus is a well-established field in organic synthesis, with several robust methods available to medicinal chemists. The choice of method is often dictated by the desired substitution pattern on the final molecule.

The Knorr Pyrazole Synthesis

One of the most fundamental and widely utilized methods is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[2] This reaction is highly efficient and proceeds through the loss of two water molecules to form the stable aromatic pyrazole ring.[2] The versatility of commercially available dicarbonyls and hydrazines allows for the creation of a vast library of substituted pyrazoles.[2]

Caption: General Synthetic Routes to the Pyrazole Core.

1,3-Dipolar Cycloaddition

Another powerful strategy is the 1,3-dipolar cycloaddition reaction between a diazo compound and an alkene or alkyne.[5] This method offers an alternative route that can provide access to substitution patterns not easily achieved through condensation methods. For example, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds is a known route to pyrazole-5-carboxylates.[5]

Case Studies in Pyrazole-Based Drug Design

The true value of the pyrazole scaffold is demonstrated by the number of blockbuster drugs that incorporate this core structure. The following sections explore key examples, highlighting how the pyrazole ring is instrumental to their function.

Anti-Inflammatory Agents: The COX-2 Inhibitors

The discovery of two cyclooxygenase isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), was a landmark in pharmacology.[6] It presented the opportunity to design drugs that could selectively inhibit COX-2, providing anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1.[6][7]

Case Study: Celecoxib (Celebrex®)

Celecoxib is a highly selective COX-2 inhibitor widely used to treat inflammatory diseases like arthritis.[3][8] Its mechanism relies on the unique structural differences between the active sites of the two COX enzymes.[6]

-

Mechanism of Action: Celecoxib functions as a reversible inhibitor of the COX-2 enzyme, blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.[6][9] The key to its selectivity is the trifluoromethyl-substituted pyrazole ring and a p-sulfonamide phenyl group.[6][10] The sulfonamide side chain can bind to a distinct hydrophilic side pocket present in the COX-2 active site, a feature that is absent in COX-1.[6] This specific interaction accounts for its approximately 10-20 fold selectivity for COX-2 over COX-1.[6]

Caption: Selective Inhibition of COX-2 by Celecoxib.

-

Synthesis: The synthesis of Celecoxib is a classic application of the Knorr methodology, involving the reaction of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione with 4-sulfonamidophenylhydrazine.[11]

Experimental Protocol: Synthesis of a Celecoxib Analog

This protocol describes a general procedure for the synthesis of a 1,5-diarylpyrazole, the core of Celecoxib, via a cyclocondensation reaction.

-

Reagents and Equipment: Substituted 1,3-dione (1.0 eq), substituted phenylhydrazine hydrochloride (1.1 eq), ethanol, glacial acetic acid, round-bottom flask, condenser, magnetic stirrer, heating mantle, TLC plates, recrystallization solvent (e.g., ethanol/water).

-

Procedure: a. Dissolve the 1,3-dione in absolute ethanol in a round-bottom flask. b. Add the phenylhydrazine hydrochloride to the solution. c. Add a catalytic amount of glacial acetic acid to the mixture. d. Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, allow the reaction mixture to cool to room temperature. g. Reduce the solvent volume under reduced pressure. h. Precipitate the crude product by adding cold water. i. Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: a. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.

-

Characterization: a. Determine the melting point. b. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Erectile Dysfunction: The PDE-5 Inhibitors

Case Study: Sildenafil (Viagra®)

Sildenafil, a pyrimidine-fused pyrazole derivative, revolutionized the treatment of erectile dysfunction.[3][8] Its development was a serendipitous discovery, originally investigated for cardiovascular conditions.[3]

-

Mechanism of Action: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[12] The enzyme phosphodiesterase type 5 (PDE-5) is responsible for the degradation of cGMP, terminating its action.[12] Sildenafil is a potent and selective inhibitor of PDE-5.[12][13] By blocking this enzyme, Sildenafil increases the levels of cGMP, enhancing smooth muscle relaxation and blood flow in response to sexual stimulation.[13]

Caption: Mechanism of Action of Sildenafil via PDE-5 Inhibition.

-

Synthesis: The synthesis of sildenafil is more complex than that of celecoxib, involving multiple steps to construct the fused pyrazolopyrimidinone ring system.[14] Key steps often involve the acylation of a pyrazole-5-carboxylate derivative followed by cyclization.[14]

Oncology: The Kinase Inhibitors

The pyrazole scaffold is a dominant feature in the design of modern protein kinase inhibitors for cancer therapy.[3][15] Kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer. Pyrazole-based drugs act as ATP-competitive inhibitors, blocking the kinase's activity.

Representative Drugs:

-

Crizotinib (Xalkori®): An inhibitor of ALK and ROS1 kinases for non-small cell lung cancer.[3]

-

Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor for myelofibrosis.[3]

-

Encorafenib (Braftovi®): A BRAF inhibitor for melanoma with specific BRAF mutations.[3]

In these molecules, the pyrazole ring often acts as a stable, flat scaffold that correctly orients other functional groups to make critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase.[15]

Novel Therapeutic Targets

The versatility of the pyrazole core continues to enable the development of first-in-class medicines for novel targets.

-

Daridorexant (Quviviq®) for Insomnia: This drug is a dual orexin receptor antagonist (DORA).[16][17] Instead of broadly sedating the brain like older hypnotics, it selectively blocks the wake-promoting orexin neuropeptides, allowing for a more natural sleep process.[16][18] Its pharmacokinetic profile is tailored for a short half-life to minimize next-day residual effects.[19]

-

Mavacamten (Camzyos®) for Hypertrophic Cardiomyopathy (HCM): Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[20] In HCM, excessive myosin-actin cross-bridge formation leads to hypercontractility.[20] Mavacamten modulates myosin function to reduce this excessive contractility, directly addressing the underlying pathophysiology of the disease.[20][21]

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the ring. While specific SAR varies by target, some general principles have emerged.

Note: The DOT script above is conceptual. A visual diagram would show the pyrazole ring with positions N1, C3, C4, and C5 highlighted, with arrows pointing to them and text boxes explaining their significance in SAR. Caption: Key Positions for Substitution on the Pyrazole Scaffold.

-

Position 1 (N1): Substitution at this nitrogen is crucial for anchoring the molecule in many receptor pockets. For example, in the withdrawn anti-obesity drug Rimonabant (a CB1 antagonist), a 2,4-dichlorophenyl group at N1 was vital for its antagonistic activity.[22]

-

Positions 3 and 5: These carbon atoms are often substituted with aryl or other bulky groups that form key hydrophobic or hydrogen-bonding interactions. In Celecoxib, the p-methylphenyl at C5 and trifluoromethyl at C3 are essential for fitting into the COX-2 active site.

-

Position 4: This position is often a point for modification to fine-tune physicochemical properties like solubility and metabolic stability.

Table 1: Summary of Key Pyrazole-Containing Pharmaceuticals

| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action | Key Structural Contribution of Pyrazole |

| Celecoxib | Celebrex® | Anti-inflammatory | Selective COX-2 Inhibitor[7] | Scaffold for trifluoromethyl and aryl groups; enables selectivity.[6] |

| Sildenafil | Viagra® | Erectile Dysfunction | PDE-5 Inhibitor[12] | Fused to pyrimidine to form a core that mimics cGMP. |

| Ruxolitinib | Jakafi® | Oncology/Myelofibrosis | JAK1/JAK2 Inhibitor[3] | Core scaffold for positioning groups in the kinase ATP-binding site. |

| Daridorexant | Quviviq® | Insomnia | Dual Orexin Receptor Antagonist[17] | Central scaffold connecting the different pharmacophoric elements. |

| Mavacamten | Camzyos® | Cardiology (HCM) | Cardiac Myosin Inhibitor[20] | Core component of the allosteric modulator structure. |

Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility has yielded treatments for inflammation, erectile dysfunction, cancer, insomnia, and rare genetic heart conditions.[3][4] The investigation of US FDA-approved drugs shows a significant number of pyrazole-containing entities, particularly in oncology and for rare diseases.[23] Future research will undoubtedly continue to leverage this privileged core, exploring new substitution patterns, developing novel fused-ring systems like indazoles, and targeting an even wider range of diseases.[3] For medicinal chemists and drug development professionals, a deep understanding of the synthesis, SAR, and mechanistic principles of pyrazole-based drugs remains an invaluable asset in the quest for the next generation of innovative medicines.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [URL: https://www.mdpi.com/1420-3049/23/1/134][1]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10628863/][3]

-

Some FDA approved drugs based on the pyrazole ring. ResearchGate. [URL: https://www.researchgate.net/figure/Some-FDA-approved-drugs-based-on-the-pyrazole-ring_fig3_349632860][24]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [URL: https://www.nature.com/articles/s41392-022-01205-z][4]

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [URL: https://www.youtube.com/watch?v=FjI-y6xSWfI][2]

-